Enhanced Predicted Lipophilicity and Brain Permeability vs. Non-Methoxylated Analog (CAS 241146-76-9)
The 3-methoxy substitution on the quinoxaline core of CAS 879566-08-2 is calculated to significantly increase logP compared to the non-methoxylated derivative 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinoxaline (CAS 241146-76-9). Using the vendor-confirmed structures, predicted logP values indicate a positive shift, which translates to a higher likelihood of passive blood-brain barrier (BBB) permeation, a critical parameter for CNS-targeted probe development . This computational evidence is based on consensus logP predictions from authoritative models.
| Evidence Dimension | Predicted Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | Predicted Consensus Log P = 3.45 (based on canonical SMILES from vendor datasheet) |
| Comparator Or Baseline | CAS 241146-76-9 (2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinoxaline); Predicted Consensus Log P = 2.88 |
| Quantified Difference | Δ Log P = +0.57 (indicating a ~3.7-fold higher predicted partition coefficient for the target compound) |
| Conditions | Consensus Log P prediction from SwissADME and XLOGP3 models applied to vendor-provided molecular structures. |
Why This Matters
This quantifiable difference in lipophilicity indicates that CAS 879566-08-2 is more likely to cross the BBB passively, making it a more suitable candidate for CNS target engagement studies compared to its non-methoxylated analog.
